molecular formula C13H14N2 B8692616 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazole CAS No. 89781-80-6

1-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazole

Cat. No. B8692616
M. Wt: 198.26 g/mol
InChI Key: RAIOHQDCXSHSDF-UHFFFAOYSA-N
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Patent
US04602022

Procedure details

1,2,3,4-tetrahydro-2-(1-imidazolyl)-naphthalene hydrochloride, which treated with the stoichiometric amount of NaHCO3, gave 1,2,3,4-tetrahydro-2-(1-imidazolyl)naphthalene, m.p. 95°-98° C.
Name
1,2,3,4-tetrahydro-2-(1-imidazolyl)-naphthalene hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[N:2]1([CH:7]2[CH2:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:8]2)[CH:6]=[CH:5][N:4]=[CH:3]1.C([O-])(O)=O.[Na+]>>[N:2]1([CH:7]2[CH2:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:8]2)[CH:6]=[CH:5][N:4]=[CH:3]1 |f:0.1,2.3|

Inputs

Step One
Name
1,2,3,4-tetrahydro-2-(1-imidazolyl)-naphthalene hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1(C=NC=C1)C1CC2=CC=CC=C2CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1CC2=CC=CC=C2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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